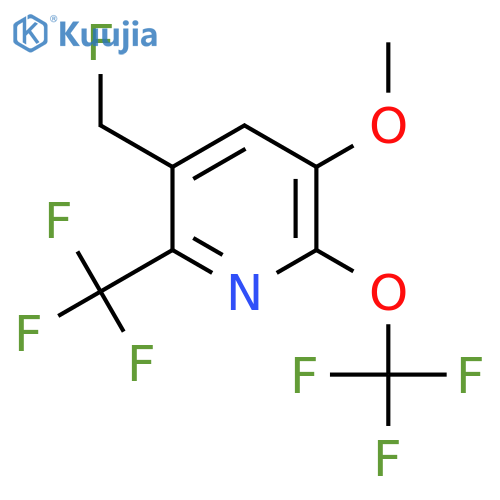Cas no 1804935-19-0 (3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

1804935-19-0 structure
商品名:3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
CAS番号:1804935-19-0
MF:C9H6F7NO2
メガワット:293.138267040253
CID:4813057
3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C9H6F7NO2/c1-18-5-2-4(3-10)6(8(11,12)13)17-7(5)19-9(14,15)16/h2H,3H2,1H3
- InChIKey: ZIHJQKWMEAFRDM-UHFFFAOYSA-N
- ほほえんだ: FCC1=CC(=C(N=C1C(F)(F)F)OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 293
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 31.4
3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029083587-1g |
3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |
1804935-19-0 | 97% | 1g |
$1,549.60 | 2022-04-01 |
3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 関連文献
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
1804935-19-0 (3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine) 関連製品
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1622100-48-4(7-methoxy-8-methylquinoline)
推奨される供給者
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
